

Autocamtide 2: A Highly Selective Peptide Substrate for Measuring CaMKII Activity

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Compound of Interest

Compound Name: Autocamtide 2, amide

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Autocamtide 2 is a synthetic peptide that serves as a highly selective substrate for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[1][2] Derived from the autophosphorylation site (Thr-286) of the CaMKII alpha subunit, this peptide is an invaluable tool for the specific measurement of CaMKII activity in various experimental settings.[3] Its high affinity and specificity make it ideal for use in kinase assays, inhibitor screening, and substrate specificity studies. These application notes provide detailed protocols for the use of Autocamtide 2 in measuring CaMKII activity.

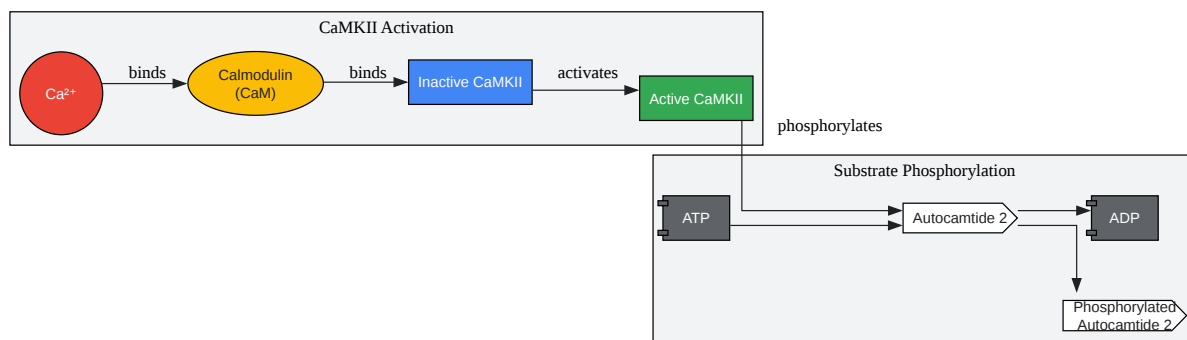
Properties of Autocamtide 2

Autocamtide 2 is a 13-amino acid peptide with the sequence H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-OH. Its physicochemical properties are summarized in the table below.

Property	Value	Reference
Amino Acid Sequence	KKALRRQETVDAL	[1]
Molecular Weight	1527.77 g/mol	[1]
Molecular Formula	C65H118N22O20	[1]
Purity	Typically >95%	N/A
Solubility	Soluble in water (up to 50 mg/mL with sonication)	[1]
Form	Lyophilized solid	[1]

CaMKII Signaling Pathway

CaMKII is a key signaling protein involved in numerous cellular processes, particularly in neuronal functions like long-term potentiation (LTP), a cellular basis for learning and memory. [4] The activation of CaMKII is initiated by an increase in intracellular calcium ions (Ca^{2+}), which bind to calmodulin (CaM). The Ca^{2+} /CaM complex then binds to the regulatory domain of CaMKII, leading to a conformational change that activates the kinase. This allows CaMKII to phosphorylate its substrates, including Autocamtide 2.



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CaMKII activation and substrate phosphorylation pathway.

Quantitative Data Summary

The following table summarizes key quantitative data for Autocamtide 2 and a related inhibitory peptide, Autocamtide-2-related inhibitory peptide (AIP).

Parameter	Value	Substrate/Inhibitor	Assay Method	Reference
Km for CaMKII	~2 μM	Autocamtide 2	Radioactive	N/A
IC50	40 nM	Autocamtide-2-related inhibitory peptide (AIP)	Radioactive	[5]
LLOQ (AC-2)	0.26 μM	Autocamtide 2	HPLC-MS	[6]
LLOQ (pAC-2)	0.12 μM	Phosphorylated Autocamtide 2	HPLC-MS	[6]

Experimental Protocols

Preparation of Reagents

Autocamtide 2 Stock Solution (1 mM):

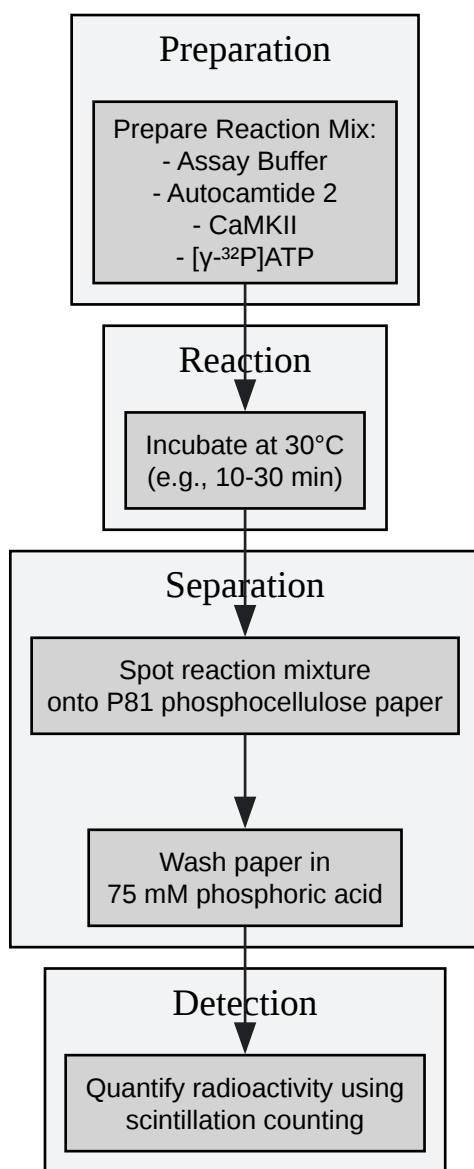
- Autocamtide 2 is supplied as a lyophilized powder. To prepare a 1 mM stock solution, reconstitute the peptide in sterile, nuclease-free water. For example, for 1 mg of peptide (MW = 1527.77 g/mol), add 654.5 μ L of water.
- Mix gently by vortexing. If necessary, sonicate briefly to ensure complete dissolution.[\[1\]](#)
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[\[1\]](#)

CaMKII Reaction Buffer (1X): The composition of the reaction buffer can be optimized for specific experimental needs. A typical 1X reaction buffer contains:

- 50 mM Tris-HCl (pH 7.5)
- 10 mM MgCl₂
- 1 mM CaCl₂
- 2 μ M Calmodulin
- 0.1 mM EGTA
- 1 mM DTT

Protocol 1: In Vitro CaMKII Activity Assay (Radioactive Method)

This protocol describes a classic method for measuring CaMKII activity using radiolabeled ATP ([γ -³²P]ATP).



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Workflow for a radioactive CaMKII assay.

Materials:

- Autocamtide 2 (1 mM stock)
- Recombinant CaMKII enzyme
- CaMKII Reaction Buffer (1X)

- [γ - ^{32}P]ATP (specific activity ~ 3000 Ci/mmol)
- P81 phosphocellulose paper
- 75 mM Phosphoric acid
- Scintillation counter and vials
- Acetone

Procedure:

- Prepare the reaction mixture in a microcentrifuge tube on ice. For a 25 μL final reaction volume, combine:
 - 5 μL of 5X CaMKII Reaction Buffer
 - 2.5 μL of 1 mM Autocamtide 2 (final concentration 100 μM)
 - X μL of CaMKII enzyme (amount to be optimized)
 - X μL of nuclease-free water to bring the volume to 20 μL
- Initiate the reaction by adding 5 μL of a solution containing 0.5 mM ATP and 10 μCi [γ - ^{32}P]ATP.
- Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes). The reaction time should be within the linear range of the enzyme activity.
- Stop the reaction by spotting 20 μL of the reaction mixture onto a P81 phosphocellulose paper square (2x2 cm).^[7]
- Immediately immerse the P81 paper in a beaker containing 75 mM phosphoric acid. Wash the paper three times for 5 minutes each in fresh phosphoric acid to remove unincorporated [γ - ^{32}P]ATP.^[7]
- Perform a final wash with acetone to air dry the paper.

- Place the dried P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
- Calculate the specific activity of CaMKII (e.g., in pmol/min/ μ g of enzyme).

Protocol 2: CaMKII Inhibitor Screening Assay

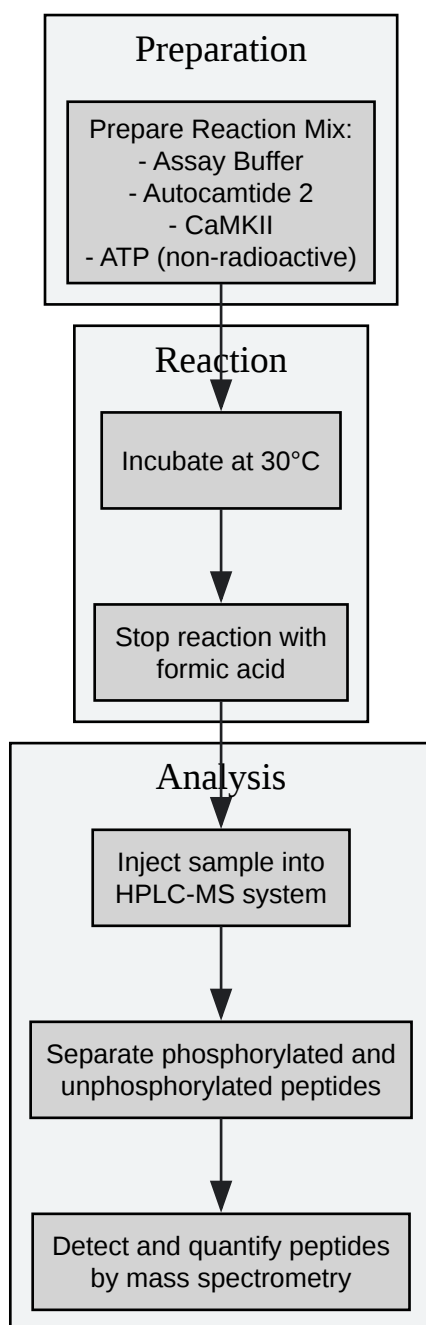
This protocol is a modification of the radioactive assay to screen for potential CaMKII inhibitors.

Procedure:

- Follow the same procedure as the radioactive assay, but with an additional pre-incubation step.
- Before initiating the reaction with ATP, add the potential inhibitor at various concentrations to the reaction mixture containing CaMKII and Autocamtide 2.
- Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 10-15 minutes) at room temperature.
- Initiate the reaction by adding the [γ - 32 P]ATP solution and proceed as described in Protocol 1.
- A control reaction without any inhibitor should be run in parallel to determine 100% enzyme activity.
- Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Protocol 3: Non-Radioactive CaMKII Activity Assay using HPLC-MS

This method offers a safer and more modern alternative to the radioactive assay by quantifying the phosphorylated and unphosphorylated forms of Autocamtide 2 using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[\[6\]](#)



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Workflow for a non-radioactive HPLC-MS-based CaMKII assay.

Materials:

- Autocamtide 2 (1 mM stock)

- Recombinant CaMKII enzyme
- CaMKII Reaction Buffer (1X)
- ATP (non-radioactive, 10 mM stock)
- Formic acid (for stopping the reaction)
- HPLC system with a C18 column
- Mass spectrometer

Procedure:

- Set up the kinase reaction as described in Protocol 1, but use non-radioactive ATP (final concentration typically 100 μ M).
- Incubate the reaction at 30°C for the desired time.
- Stop the reaction by adding formic acid to a final concentration of 1%. This acidification also helps to stabilize the phosphorylated and unphosphorylated peptides.[6]
- Centrifuge the samples to pellet any precipitate.
- Transfer the supernatant to an HPLC vial.
- Inject the sample into the HPLC-MS system.
- Separate the phosphorylated and unphosphorylated Autocamtide 2 peptides using a suitable gradient on a C18 column.
- Detect and quantify the peptides using the mass spectrometer. The amount of phosphorylated Autocamtide 2 is a direct measure of CaMKII activity.
- The Lower Limit of Quantification (LLOQ) for Autocamtide 2 (AC-2) and its phosphorylated form (pAC-2) have been reported to be 0.26 μ M and 0.12 μ M, respectively.[6]

Conclusion

Autocamtide 2 is a robust and highly specific tool for the quantitative measurement of CaMKII activity. The choice between a traditional radioactive assay and a more modern, non-radioactive HPLC-MS method will depend on the specific needs and available resources of the laboratory. The protocols provided here offer a starting point for researchers to design and execute experiments aimed at understanding the role of CaMKII in various biological processes and for the discovery of novel CaMKII modulators.

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